1-Ethynyl-3,5-difluoro-2-methoxybenzene
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Overview
Description
1-Ethynyl-3,5-difluoro-2-methoxybenzene is an organic compound with the molecular formula C9H6F2O. It belongs to the family of alkynylarene derivatives and is characterized by the presence of ethynyl, difluoro, and methoxy functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-ethynyl-3,5-difluoro-2-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoro-2-methoxybenzene.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
1-Ethynyl-3,5-difluoro-2-methoxybenzene undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and solvents like THF or DMF. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethynyl-3,5-difluoro-2-methoxybenzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-ethynyl-3,5-difluoro-2-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the difluoro and methoxy groups can form hydrogen bonds and other non-covalent interactions with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Ethynyl-3,5-difluoro-2-methoxybenzene can be compared with other similar compounds, such as:
1-Ethynyl-3,5-difluorobenzene: Lacks the methoxy group, which may affect its reactivity and interactions with biological targets.
1-Ethynyl-2-methoxybenzene: Lacks the difluoro groups, which may influence its chemical stability and reactivity.
3,5-Difluoro-2-methoxybenzene:
The presence of the ethynyl, difluoro, and methoxy groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
1-ethynyl-3,5-difluoro-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c1-3-6-4-7(10)5-8(11)9(6)12-2/h1,4-5H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEYEGUPSKUWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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